molecular formula C26H31ClN4O3 B2455251 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide CAS No. 1110979-76-4

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

Cat. No. B2455251
CAS RN: 1110979-76-4
M. Wt: 483.01
InChI Key: DYMICNJNBIOQLC-UHFFFAOYSA-N
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Description

This compound seems to belong to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction . The compound crystallizes in the monoclinic space group with a slightly distorted chair conformation .


Physical And Chemical Properties Analysis

Similar compounds often exist as solids at room temperature . The empirical formula for a similar compound is C9H11ClO2, and its molecular weight is 186.64 .

Scientific Research Applications

Catalyst for Greener Amine Synthesis

The compound has shown promise as a catalyst for greener amine synthesis through transfer hydrogenation of imines. This process allows for the efficient conversion of imines to amines, which are essential building blocks in pharmaceuticals, agrochemicals, and other fine chemicals .

Other Potential Applications

While the above points highlight specific applications, researchers continue to explore the compound’s properties. Its unique structure and reactivity suggest potential applications in medicinal chemistry, materials science, and catalysis.

Safety and Hazards

Similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute inhalation toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O3/c1-4-12-29(13-5-2)25(33)17-31-21-9-7-6-8-20(21)28-26(31)18-14-24(32)30(16-18)22-15-19(27)10-11-23(22)34-3/h6-11,15,18H,4-5,12-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMICNJNBIOQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide

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